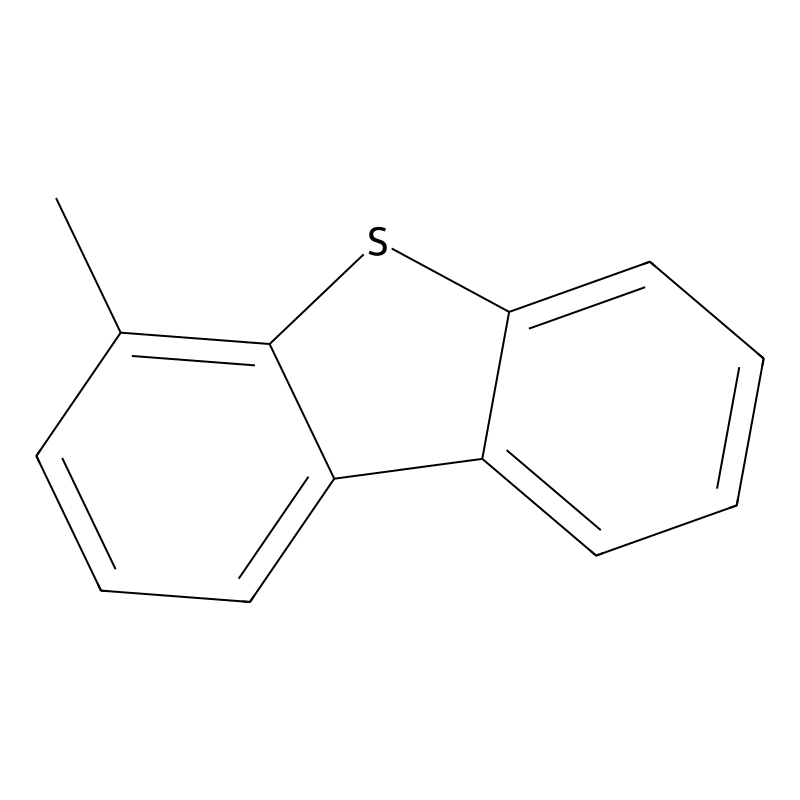

4-Methyldibenzothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic electronics

4-MDBT has been studied as a potential material for organic electronics due to its interesting electrical properties. Its ability to conduct electricity and its stability make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Material science

4-MDBT has been investigated as a component in the development of new materials with specific properties. For example, researchers have explored its use in creating porous organic frameworks (POFs) with potential applications in gas storage and separation [].

4-Methyldibenzothiophene is a sulfur-containing organic compound with the molecular formula . It is classified as a dibenzothiophene derivative, characterized by a methyl group attached to the 4-position of the dibenzothiophene structure. This compound is notable for its presence in fossil fuels and as a refractory sulfur compound, which makes it resistant to conventional desulfurization processes. The structure consists of two fused benzene rings and a thiophene ring, contributing to its unique chemical properties and reactivity.

Currently, there's no documented research on the mechanism of action of 4-MDBT in biological systems. Its significance lies mainly as a model compound for understanding how dibenzothiophenes behave in fuels.

- Wear gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

- Hydrodesulfurization: This process involves the removal of sulfur from the compound, often using catalysts such as cobalt-molybdenum on alumina. Studies have shown that hydrodesulfurization can effectively reduce sulfur content in fuels containing 4-methyldibenzothiophene .

- Substitution Reactions: Reactions such as succinoylation, acetylation, and nitration yield 2-substituted products. Bromination of 4-methyldibenzothiophene typically results in the formation of 3-bromo-4-methyldibenzothiophene due to steric hindrance from the methyl group .

- Oxidation: The oxidation of 4-methyldibenzothiophene has been explored using ferrate(VI), demonstrating its reactivity under oxidative conditions .

Research into the biological activity of 4-methyldibenzothiophene is limited, but it is known that sulfur compounds can exhibit various biological effects. Some studies suggest potential antimicrobial properties, although specific data on 4-methyldibenzothiophene's biological effects are sparse. Its presence in fuels also raises concerns regarding environmental toxicity and health implications associated with exposure.

Several methods are employed for synthesizing 4-methyldibenzothiophene:

- Friedel-Crafts Alkylation: This method involves the alkylation of dibenzothiophene with methyl halides in the presence of a Lewis acid catalyst.

- Chemical Reduction: Reduction of corresponding sulfoxides or sulfones can yield 4-methyldibenzothiophene.

- Catalytic Processes: Advanced catalytic methods have been explored for synthesizing this compound from simpler precursors, emphasizing efficiency and selectivity.

4-Methyldibenzothiophene is primarily studied for its implications in petroleum chemistry:

- Fuel Industry: Its presence in crude oil and refined fuels poses challenges for desulfurization processes aimed at reducing sulfur emissions from combustion engines.

- Research: It serves as a model compound in studies investigating sulfur removal technologies and reaction mechanisms in organic chemistry.

Interaction studies involving 4-methyldibenzothiophene focus on its reactivity with various reagents and catalysts. For instance, research on its hydrodesulfurization indicates interactions with metal catalysts that facilitate sulfur removal while preserving hydrocarbon integrity . Additionally, studies on oxidation reveal how this compound interacts with oxidizing agents, which could inform environmental impact assessments related to fuel combustion.

Several compounds exhibit structural similarities to 4-methyldibenzothiophene. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Dibenzothiophene | Parent compound | Contains no methyl substitution; serves as a baseline. |

| 4,6-Dimethyldibenzothiophene | Dimethyl-substituted variant | Two methyl groups increase steric hindrance. |

| Benzothiophene | Monosubstituted variant | Simpler structure; less complex reactivity. |

| 2-Methyl-dibenzothiophene | Methyl substitution at position 2 | Different reactivity patterns due to position of methyl group. |

The uniqueness of 4-methyldibenzothiophene lies in its specific methyl substitution at the 4-position, which influences its chemical reactivity and stability compared to other related compounds. Its refractory nature makes it particularly challenging for desulfurization efforts, highlighting its significance in fuel chemistry and environmental studies.

Hydrodesulfurization (HDS) Pathways

Hydrodesulfurization remains the cornerstone of industrial sulfur removal from fossil fuels. The process involves the catalytic reduction of organosulfur compounds in the presence of hydrogen, typically over transition metal sulfide catalysts such as nickel-molybdenum or cobalt-molybdenum supported on alumina. The mechanistic landscape of hydrodesulfurization is characterized by two principal pathways: direct desulfurization and hydrogenation-mediated desulfurization. The efficiency of these pathways is profoundly affected by the molecular structure of the sulfur compound, particularly the presence and position of alkyl substituents.

Mechanistic Overview

In the case of 4-methyldibenzothiophene, the hydrodesulfurization reaction proceeds via two parallel-consecutive routes. The direct desulfurization pathway involves the scission of the carbon-sulfur bond without prior hydrogenation of the aromatic rings, resulting in the formation of biphenyl derivatives. In contrast, the hydrogenation pathway entails the partial or complete hydrogenation of one or both aromatic rings prior to sulfur removal, yielding cyclohexyl-substituted products. The choice of pathway is influenced by the catalyst composition, reaction conditions, and the inherent steric and electronic properties of the substrate [1] [2] [4].

Kinetic Behavior and Rate Data

Experimental studies have demonstrated that the presence of a methyl group at the 4-position of dibenzothiophene significantly reduces the rate of hydrodesulfurization relative to the unsubstituted parent compound. The kinetic data summarized in Table 1 illustrate the relative rates of hydrodesulfurization for dibenzothiophene, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene under comparable conditions [1] [2] [3].

| Compound | Relative HDS Rate (DBT = 1.0) | Predominant Pathway |

|---|---|---|

| Dibenzothiophene | 1.0 | Direct desulfurization |

| 4-methyldibenzothiophene | 0.5 | Direct desulfurization |

| 4,6-dimethyldibenzothiophene | 0.14 | Hydrogenation |

The data indicate that the hydrodesulfurization rate for 4-methyldibenzothiophene is approximately half that of dibenzothiophene, while the rate for 4,6-dimethyldibenzothiophene is even lower, underscoring the impact of steric hindrance introduced by alkyl substituents [1] [2] [3].

Influence of Catalyst and Reaction Conditions

The choice of catalyst exerts a substantial influence on the selectivity and efficiency of hydrodesulfurization. Nickel-molybdenum catalysts tend to favor the hydrogenation pathway, particularly for sterically hindered substrates, while cobalt-molybdenum catalysts are more selective for the direct desulfurization route. The addition of phosphorus to the catalyst support has been shown to enhance the hydrodesulfurization rate up to an optimal concentration, beyond which no further improvement is observed [2]. Reaction temperature also plays a pivotal role, as higher temperatures may shift the dominant pathway from hydrogenation to direct desulfurization, especially as catalyst deactivation progresses [3].

Mechanistic Implications of Methyl Substitution

The methyl group at the 4-position of dibenzothiophene creates a steric barrier that impedes the approach of the sulfur atom to the active site of the catalyst, thereby reducing the efficacy of the direct desulfurization pathway. This effect is exacerbated in 4,6-dimethyldibenzothiophene, where two methyl groups further hinder access to the active site. As a result, the hydrogenation pathway becomes more favorable for these sterically hindered compounds, although it proceeds at a slower overall rate compared to direct desulfurization of the unsubstituted compound [1] [3] [4].

Oxidative Desulfurization (ODS) Mechanisms

Oxidative desulfurization has emerged as a promising alternative or complementary strategy to hydrodesulfurization, particularly for refractory sulfur compounds such as 4-methyldibenzothiophene. This process involves the catalytic oxidation of organosulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be readily separated from the fuel matrix by extraction or adsorption.

Mechanistic Pathways

The oxidation of 4-methyldibenzothiophene typically proceeds via the formation of the sulfoxide intermediate, followed by further oxidation to the sulfone. The overall reaction can be represented as follows:

$$

\text{4-methyldibenzothiophene} \xrightarrow{\text{oxidant, catalyst}} \text{4-methyldibenzothiophene sulfoxide} \xrightarrow{\text{oxidant}} \text{4-methyldibenzothiophene sulfone}

$$

Catalysts employed in oxidative desulfurization include transition metal oxides, polyoxometalates, and various heterogeneous systems, often in conjunction with oxidants such as hydrogen peroxide or organic peroxides [5] [6].

Catalytic Systems and Efficiency

Recent studies have demonstrated the efficacy of copper oxide-magnesium oxide catalysts, often assisted by co-catalysts such as magnesium molybdate, in promoting the oxidation of 4-methyldibenzothiophene under mild conditions [6]. The resulting sulfones exhibit enhanced polarity, facilitating their removal from the fuel phase. The efficiency of oxidative desulfurization is influenced by the nature of the catalyst, the choice of oxidant, and the reaction temperature.

Table 2 summarizes the reported conversion rates for 4-methyldibenzothiophene under various oxidative desulfurization conditions.

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Copper oxide-magnesium oxide + magnesium molybdate | Hydrogen peroxide | 60 | 95 | [6] |

| Polyoxometalate-based | Hydrogen peroxide | 50 | 90 | [5] |

| Titanium oxocluster | tert-butyl hydroperoxide | 40 | 88 | [6] |

These data highlight the potential of oxidative desulfurization as an effective route for the removal of 4-methyldibenzothiophene, achieving high conversion rates under relatively mild conditions.

Selectivity and Reaction Intermediates

The selectivity of oxidative desulfurization is generally high for 4-methyldibenzothiophene, with minimal formation of side products. The primary intermediates are the sulfoxide and sulfone derivatives, both of which are more amenable to extraction or adsorption due to their increased polarity. The reaction proceeds via electrophilic attack on the sulfur atom, facilitated by the electron-rich aromatic system and the accessibility of the sulfur center. The presence of the methyl group at the 4-position does not significantly impede the oxidation process, in contrast to its pronounced effect on hydrodesulfurization [5] [6].

Comparative Performance with Other Sulfur Compounds

Oxidative desulfurization exhibits distinct advantages over hydrodesulfurization for refractory sulfur compounds such as 4-methyldibenzothiophene and its more highly substituted analogs. The process is less sensitive to steric hindrance and can achieve near-complete conversion under optimized conditions. However, the requirement for post-oxidation separation steps and the handling of oxidants remain practical considerations in the implementation of this technology.

Biodegradation Pathways and Intermediate Metabolites

Biodegradation represents a biologically mediated approach to the removal of sulfur from organosulfur compounds, leveraging the metabolic capabilities of specialized microorganisms. The biodegradation of 4-methyldibenzothiophene involves a series of enzymatic transformations that ultimately cleave the carbon-sulfur bond and release inorganic sulfur.

Microbial Degradation Pathways

The microbial degradation of dibenzothiophene and its derivatives typically proceeds via the so-called "4S pathway," which involves the sequential oxidation of the sulfur atom to the sulfoxide and sulfone, followed by desulfinase-catalyzed cleavage to yield 2-hydroxybiphenyl and inorganic sulfur. In the case of 4-methyldibenzothiophene, the presence of the methyl group may alter the specificity and efficiency of the enzymes involved, potentially leading to the accumulation of methylated intermediate metabolites.

The general pathway can be summarized as follows:

$$

\text{4-methyldibenzothiophene} \xrightarrow{\text{dioxygenase}} \text{4-methyldibenzothiophene sulfoxide} \xrightarrow{\text{monooxygenase}} \text{4-methyldibenzothiophene sulfone} \xrightarrow{\text{desulfinase}} \text{4-methyl-2-hydroxybiphenyl} + \text{inorganic sulfur}

$$

Intermediate Metabolites

The key intermediate metabolites identified in the biodegradation of 4-methyldibenzothiophene include the corresponding sulfoxide and sulfone, as well as 4-methyl-2-hydroxybiphenyl. The accumulation of these intermediates is indicative of the stepwise nature of the degradation process and provides insight into the enzymatic specificity of the microbial system. The efficiency of the pathway is influenced by the ability of the microorganisms to accommodate the steric and electronic effects imparted by the methyl substituent.

Factors Affecting Biodegradation Efficiency

The rate and extent of biodegradation of 4-methyldibenzothiophene are determined by several factors, including the composition of the microbial community, the availability of cofactors and electron acceptors, and the physicochemical properties of the substrate. The methyl group at the 4-position may hinder enzyme-substrate interactions, leading to reduced degradation rates compared to the unsubstituted compound. Nevertheless, certain microbial strains have evolved the capacity to efficiently metabolize methylated dibenzothiophenes, highlighting the potential for biotechnological applications in fuel desulfurization.

Quantitative Assessment

Quantitative studies have reported that the biodegradation rate of 4-methyldibenzothiophene is typically lower than that of dibenzothiophene, with reported conversion rates ranging from 40% to 70% under optimized conditions. The accumulation of intermediate metabolites can serve as a bottleneck in the overall process, necessitating the development of engineered microbial strains or consortia with enhanced metabolic capabilities.

Comparative Reactivity of Alkylated Derivatives

The reactivity of dibenzothiophene derivatives in desulfurization processes is profoundly influenced by the nature and position of alkyl substituents. Comparative studies of dibenzothiophene, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene provide valuable insights into the structure-reactivity relationships governing these transformations.

Hydrodesulfurization Reactivity

As previously discussed, the introduction of methyl groups at the 4- and 6-positions of dibenzothiophene results in a marked decrease in hydrodesulfurization rate. The steric hindrance imposed by these substituents impedes the approach of the sulfur atom to the active site of the catalyst, favoring the slower hydrogenation pathway over direct desulfurization. Table 3 summarizes the relative reactivity of selected dibenzothiophene derivatives in hydrodesulfurization.

| Compound | Relative HDS Rate (DBT = 1.0) |

|---|---|

| Dibenzothiophene | 1.0 |

| 4-methyldibenzothiophene | 0.5 |

| 4,6-dimethyldibenzothiophene | 0.14 |

These data underscore the significant impact of alkyl substitution on the reactivity of dibenzothiophene derivatives in hydrodesulfurization processes [1] [2] [3] [4].

Oxidative Desulfurization Reactivity

In contrast to hydrodesulfurization, oxidative desulfurization is less sensitive to the steric effects of alkyl substituents. Both 4-methyldibenzothiophene and 4,6-dimethyldibenzothiophene can be efficiently oxidized to their corresponding sulfones under appropriate conditions, with conversion rates approaching those of the unsubstituted compound. This relative insensitivity to alkyl substitution renders oxidative desulfurization a valuable strategy for the removal of refractory sulfur compounds from fuels [5] [6].

Biodegradation Reactivity

The biodegradation of alkylated dibenzothiophenes is generally less efficient than that of the parent compound, owing to the inhibitory effects of alkyl substituents on enzyme-substrate interactions. Nevertheless, certain microbial strains exhibit the capacity to metabolize methylated derivatives, albeit at reduced rates. The accumulation of methylated intermediate metabolites is a common feature of these processes, reflecting the challenges associated with the enzymatic cleavage of sterically hindered substrates.

Mechanistic Implications

The comparative analysis of dibenzothiophene derivatives highlights the critical role of molecular structure in determining reactivity and desulfurization efficiency. Alkyl substituents at the 4- and 6-positions impose steric barriers that diminish the efficacy of hydrodesulfurization, while exerting a lesser effect on oxidative and biological pathways. The development of advanced catalysts and engineered microbial systems capable of accommodating these structural features is essential for the effective removal of refractory sulfur compounds from fuels.

H5PV2Mo10O40/TiO2 Catalyst System

Polyoxometalate-based catalysts, particularly H5PV2Mo10O40/TiO2, have demonstrated exceptional performance in the oxidative desulfurization of 4-methyldibenzothiophene. These heteropolyacid catalysts combine the unique redox properties of polyoxometalates with the structural advantages of titanium dioxide supports [1].

The H5PV2Mo10O40/TiO2 catalyst system achieves remarkable sulfur conversion efficiency of 99.0% under optimized conditions [1]. The catalyst preparation involves impregnation of the polyoxometalate into the TiO2 matrix, confirmed through Fourier-transform infrared spectroscopy analysis which revealed successful incorporation while maintaining the characteristic polyoxometalate structure [1].

Optimal Operating Conditions: The catalyst demonstrates peak performance at a reaction temperature of 60°C, with a reaction time of 2 hours, utilizing 0.05 g of catalyst mass and 5 mL of hydrogen peroxide as the oxidant [1]. These mild operating conditions represent a significant advantage over traditional hydrodesulfurization processes, which require harsh conditions of 330-400°C and hydrogen pressures of 40-100 bar [2].

Mechanism and Active Sites: The polyoxometalate structure provides multiple redox-active sites that facilitate the oxidation of 4-methyldibenzothiophene to more polar sulfoxides and sulfones [3]. The vanadium and molybdenum centers in H5PV2Mo10O40 act as electron acceptors, enabling efficient oxidation in the presence of hydrogen peroxide [4]. The TiO2 support enhances catalyst stability and provides additional Lewis acid sites that contribute to the overall catalytic activity [1].

Performance Characteristics: Comparative studies indicate that polyoxometalate catalysts exhibit superior performance compared to conventional metal oxide catalysts [5]. The H5PV2Mo10O40 system demonstrates high selectivity for sulfur compounds while maintaining stability under reaction conditions [6]. The acidic nature of these catalysts promotes efficient oxidation reactions, with the extraction of oxidized products facilitated by polar solvents [3].

Composite Layer Double Hydroxide-Metal Oxide Catalysts

Titanium Dioxide-Based LDH Composites

Composite layered double hydroxide-metal oxide catalysts represent a significant advancement in heterogeneous desulfurization technology. The TiO2@Ni-Al and Ni/Al-TiO2 systems demonstrate exceptional catalytic performance with conversion rates of 99.48% and 99.88% respectively [7] [8].

Structural Characteristics: These composite catalysts feature titanium dioxide particles adhered to the surface of nickel-aluminum layered double hydroxide structures [8]. X-ray diffraction and Fourier-transform infrared spectroscopy analyses confirm that the composite preparation does not alter the fundamental structure of the precursor materials [9]. The titanium content in these composites typically reaches 29.3% by mass, providing substantial catalytic activity [9].

Enhanced Acidity and Activity: The incorporation of TiO2 into the LDH structure significantly increases the overall acidity of the catalyst system [9]. This enhanced acidity correlates directly with improved catalytic performance for sulfur removal. The composite structure facilitates better mass transfer and provides increased accessibility to active sites compared to individual components [8].

Zinc Oxide-Based LDH Composites

Zinc oxide-based layered double hydroxide composites, including ZnO@Ni-Al and Ni/Al-ZnO systems, achieve comparable performance with conversion rates of 99.51% and 99.90% respectively [7] [8]. The ZnO@Ni-Al catalyst demonstrates particularly impressive reusability, maintaining 99% conversion efficiency after five consecutive reaction cycles [7].

Optimization Parameters: The optimal operating conditions for LDH-metal oxide composites include a reaction time of 30 minutes, catalyst dosage of 0.25 g, and temperature of 50°C, with n-hexane serving as the preferred solvent [9] [8]. These conditions represent a significant improvement in efficiency compared to traditional desulfurization methods.

Composite Synergy: The synergistic effect between LDH and metal oxides results from the combination of Lewis acid sites provided by metal oxides and the layered structure of LDH that facilitates mass transfer [10]. This combination enhances both the catalytic activity and the selectivity for sulfur compounds.

Magnesium-Aluminum Based Systems

Magnesium-aluminum layered double hydroxide composites with TiO2 and ZnO demonstrate conversion efficiencies of 99.50% and 99.34% respectively under room temperature operation [11]. These systems offer the advantage of ambient temperature processing while maintaining high conversion rates.

Preparation and Characterization: The Mg/Al-based composites are synthesized through coprecipitation methods, resulting in hexagonal layered structures with well-dispersed metal oxide particles [11]. Scanning electron microscopy reveals irregular structures with metal oxides adhering to the LDH surface, creating optimal conditions for catalytic activity [9].

Regeneration and Stability: The composite catalysts demonstrate excellent regeneration capabilities, with conversion rates remaining above 97% after three catalytic cycles [9]. This high reusability is attributed to the heterogeneous nature of the catalysts and their resistance to deactivation during the oxidative desulfurization process [11].

Molecularly Imprinted Polymer Adsorption Systems

Double-Template Molecular Imprinting

Molecularly imprinted polymers represent a novel approach to selective sulfur removal through molecular recognition mechanisms. The Fe3O4@mSiO2@DT-MIP system, designed with double-template molecular imprinting, demonstrates exceptional selectivity for both dibenzothiophene and 4-methyldibenzothiophene [12].

Adsorption Capacity: The double-template molecularly imprinted polymer achieves maximum adsorption capacities of 104.2 mg/g for dibenzothiophene and 113.6 mg/g for 4-methyldibenzothiophene [12]. These high adsorption capacities result from the complementary binding sites created during the molecular imprinting process [13].

Kinetic Behavior: The adsorption process follows pseudo-second-order kinetics with Langmuir isotherm behavior, indicating monolayer adsorption on homogeneous surfaces [12]. Equilibrium is achieved within 60 minutes, demonstrating rapid kinetics suitable for practical applications [13].

Selectivity and Recognition: The molecularly imprinted polymers exhibit exceptional selectivity for target sulfur compounds in the presence of structurally similar compounds [12]. This selectivity stems from the complementary cavities formed during the templating process, which provide specific binding sites for the target molecules [14].

Chitosan-Based Molecular Imprinting

Chitosan-based molecularly imprinted polymers offer an environmentally friendly alternative for sulfur compound removal. The chitosan-dibenzothiophene MIP system demonstrates maximum adsorption capacity of 22.69 mg/g with excellent reusability [15].

Preparation and Cross-linking: The chitosan MIP is prepared through cross-linking with epichlorohydrin in the presence of dibenzothiophene as template [15]. The cross-linking ratio significantly influences adsorption capacity, with optimal performance achieved at specific monomer-to-cross-linker ratios [16].

Thermodynamic Properties: Adsorption studies reveal negative Gibbs free energy values, indicating spontaneous adsorption processes [15]. The chitosan MIP exhibits stimuli-responsive behavior with temperature, showing enhanced adsorption at the lower critical solution temperature [14].

Regeneration Capability: The chitosan-based system maintains over 90% of its original adsorption capacity after five regeneration cycles [15]. This excellent reusability is attributed to the robust polymer network and the reversible nature of the molecular recognition interactions [16].

Magnetic Mesoporous Silica Supports

The incorporation of magnetic mesoporous silica supports in molecularly imprinted polymers facilitates easy separation and recovery of the adsorbent material [12]. The Fe3O4@mSiO2 core provides magnetic responsiveness while the mesoporous structure enhances mass transfer and accessibility of binding sites [13].

Characterization and Properties: Transmission electron microscopy and nitrogen adsorption-desorption isotherms confirm the successful synthesis of magnetic mesoporous structures with high surface areas [12]. Vibrating sample magnetometry demonstrates sufficient magnetic properties for efficient separation [13].

Application Performance: The magnetic MIP system successfully removes trace dibenzothiophene and 4-methyldibenzothiophene from real gasoline samples, demonstrating practical applicability [12]. The system can be used for eight consecutive cycles without significant loss in adsorption capacity [13].

Heterogeneous Catalytic Kinetics and Reusability

Kinetic Modeling and Mechanisms

The kinetic behavior of catalytic oxidative desulfurization systems varies significantly depending on the catalyst type and reaction conditions. Most heterogeneous systems follow either pseudo-first-order or Langmuir-Hinshelwood kinetic models [17] [18].

Rate Constants and Temperature Dependence: For polyoxometalate-based systems, reaction rate constants follow Arrhenius behavior with activation energies typically ranging from 40-50 kJ/mol [19]. The H5PV2Mo10O40/TiO2 system demonstrates optimal kinetic performance at 60°C, balancing reaction rate with hydrogen peroxide stability [1].

Mass Transfer Considerations: In heterogeneous catalytic systems, mass transfer effects become significant, particularly for LDH-metal oxide composites where the layered structure influences diffusion [17]. The pore structure and surface area of the catalyst directly impact the overall reaction rate [20].

Mechanism Insights: The oxidative desulfurization mechanism generally involves nucleophilic attack of hydrogen peroxide on the sulfur atom, facilitated by Lewis acid sites on the catalyst surface [17]. For polyoxometalate catalysts, the mechanism involves electron transfer from sulfur compounds to the polyoxometalate structure [3].

Catalyst Reusability and Regeneration

Cycling Performance: The reusability of catalytic systems is crucial for practical applications. LDH-metal oxide composites demonstrate exceptional stability, with TiO2@Ni-Al and ZnO@Ni-Al systems maintaining 99% conversion efficiency after five consecutive cycles [7]. This outstanding reusability is attributed to the heterogeneous nature of the catalysts and their resistance to leaching [20].

Regeneration Strategies: Different catalyst types require specific regeneration approaches. For polyoxometalate systems, simple washing and drying procedures are typically sufficient [5]. LDH-based catalysts benefit from their "memory effect," allowing reconstruction of the original layered structure after calcination [10].

Stability Factors: The long-term stability of catalytic systems depends on several factors including catalyst support structure, active site accessibility, and resistance to poisoning [21]. Composite catalysts generally exhibit superior stability compared to single-component systems due to synergistic effects between components [22].

Economic Considerations: The reusability of catalytic systems directly impacts the economic viability of the desulfurization process. Systems demonstrating over 95% conversion efficiency for multiple cycles, such as the LDH-metal oxide composites, offer significant economic advantages over single-use systems [7] [20].

Deactivation Prevention: Catalyst deactivation can result from sulfur poisoning, sintering, or leaching of active components [23]. The composite structure of LDH-metal oxide systems provides inherent resistance to these deactivation mechanisms, contributing to their excellent reusability [10].

Process Optimization and Scale-up Considerations

Temperature and Pressure Effects: Most catalytic systems operate effectively under mild conditions, with temperatures ranging from room temperature to 60°C and atmospheric pressure [1] [7]. This mild operation represents a significant advantage over traditional hydrodesulfurization processes [2].

Solvent Effects: The choice of extraction solvent significantly influences the overall process efficiency. Acetonitrile and n-hexane are commonly employed solvents that provide effective extraction of oxidized sulfur compounds [9] [12].

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7372-88-5